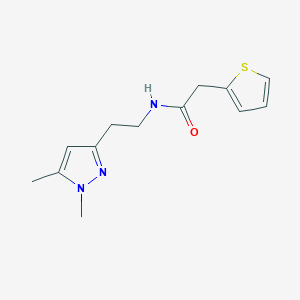

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-10-8-11(15-16(10)2)5-6-14-13(17)9-12-4-3-7-18-12/h3-4,7-8H,5-6,9H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIUFMLHHDGBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,5-dimethyl-1H-pyrazole, 2-bromoethylamine hydrobromide, and thiophene-2-carboxylic acid.

Step 1 Formation of Intermediate: The first step involves the alkylation of 1,5-dimethyl-1H-pyrazole with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate to form N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)amine.

Step 2 Acylation: The intermediate amine is then acylated with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a distinctive molecular structure characterized by:

- Molecular Formula : C13H16N4OS

- Molecular Weight : 284.36 g/mol

- Functional Groups : It contains a pyrazole ring, an ethyl chain, and a thiophene moiety, which contribute to its biological activity.

Anticancer Properties

Research indicates that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

These results suggest that the compound may act as a potential lead in developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it exhibits significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported to be around 128 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on HepG2 and A549 cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable morphological changes observed under microscopy.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, derivatives of the compound were tested against multi-drug resistant strains. The results demonstrated that certain derivatives showed lower MIC values than standard antibiotics, suggesting their potential as alternative treatments for resistant infections.

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The pyrazole and thiophene rings could interact with hydrophobic pockets in proteins, while the acetamide linkage may form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive acetamides. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Key Findings from Comparative Analysis

Structural Flexibility and Hydrogen Bonding: Pyrazole-containing analogs (e.g., ) exhibit planar amide groups that form R₂²(10) hydrogen-bonded dimers, enhancing crystallinity and stability. In contrast, thiophene-based acetamides (e.g., ) adopt monoclinic crystal systems (space group P2₁/c) with intermolecular N–H⋯O interactions . Thiazole derivatives (e.g., ) display twisted aryl-thiazole dihedral angles (~79.7°) and 1-D hydrogen-bonded chains, suggesting distinct packing behaviors compared to pyrazole analogs.

Synthetic Routes: Most analogs are synthesized via EDC-mediated coupling of carboxylic acids (e.g., 2-arylacetic acids) with amines (e.g., aminopyrazoles or aminothiophenes) in dichloromethane . Yields range from 30% to 80%, depending on steric and electronic effects of substituents.

Crystallographic Trends: Pyrazole derivatives (e.g., ) often crystallize in triclinic or monoclinic systems with Z = 2–4. Thiophene analogs (e.g., ) exhibit similar trends but with distinct unit cell parameters (a = 9.7 Å, b = 11.2 Å, c = 9.9 Å).

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological evaluation, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1,5-dimethylpyrazole with thiophene derivatives under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Biological Activity

Numerous studies have evaluated the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. Below is a summary of key findings:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby diminishing inflammation .

2. Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported that compounds with a similar structural framework exhibit selective growth inhibition in tumor cells such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibition is often quantified using the GI50 metric (the concentration required to inhibit cell growth by 50%) which varies significantly across different cell lines .

| Cell Line | GI50 (µM) | Activity |

|---|---|---|

| MCF-7 | 10.9 | High selectivity |

| NCI-H460 | 12.0 | Moderate activity |

| Other Lines | Varied | Specificity observed |

3. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Similar pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

The mechanisms underlying the biological activity of this compound involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study on Inflammatory Disorders : A study demonstrated that patients treated with pyrazole derivatives experienced significant reductions in inflammatory markers compared to controls.

- Cancer Treatment Trials : Clinical trials involving pyrazole-based compounds showed promising results in reducing tumor size and improving patient outcomes in breast and lung cancer cases.

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide?

Methodological Answer:

The compound is typically synthesized via amide coupling reactions. A common approach involves activating the carboxylic acid derivative (e.g., thiophene-2-ylacetic acid) with carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by reaction with the amine-containing pyrazole derivative. Triethylamine is often added to neutralize HCl byproducts, and the reaction is conducted at low temperatures (e.g., 273 K) to minimize side reactions. Purification involves extraction, washing with NaHCO₃, and crystallization via slow evaporation (e.g., from dichloromethane) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- NMR : To confirm molecular structure (e.g., pyrazole methyl groups at ~2.1–2.5 ppm, thiophene protons at ~6.8–7.5 ppm).

- X-ray crystallography : For absolute configuration and intermolecular interactions. SHELX programs (e.g., SHELXL) refine structures using hydrogen-bonding constraints and riding models for H atoms .

- IR spectroscopy : To validate amide C=O stretches (~1650–1680 cm⁻¹) and N–H bonds (~3200 cm⁻¹).

Crystallographic parameters (e.g., dihedral angles between aromatic rings) are critical for understanding steric effects .

Advanced: How can researchers address low yields during the amide coupling step?

Methodological Answer:

Low yields may arise from poor activation of the carboxylic acid or competing side reactions. Strategies include:

- Optimizing stoichiometry (e.g., 1.2:1 molar ratio of EDC to carboxylic acid).

- Using alternative coupling agents (e.g., DCC/HOBt) or additives like DMAP.

- Monitoring reaction progress via TLC or LC-MS to identify intermediates.

- Purification via column chromatography before crystallization to remove unreacted starting materials .

Advanced: How are hydrogen-bonding networks analyzed in its crystal structure, and what functional insights do they provide?

Methodological Answer:

Hydrogen-bonding patterns are analyzed using graph-set notation (e.g., R₂²(8) or R₂²(10) motifs) via crystallographic software like SHELX. For example, the amide N–H group often forms dimers via N–H⋯O bonds, stabilizing the crystal lattice. These interactions influence solubility, melting points, and potential co-crystal formation. Computational tools (e.g., Mercury) visualize packing diagrams to assess π-π stacking or steric repulsion between aromatic rings .

Advanced: How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state rigidity). To resolve these:

- Compare DFT-optimized gas-phase geometries with X-ray torsion angles.

- Use periodic boundary conditions (PBC) in DFT to simulate crystal packing effects.

- Validate with complementary techniques like solid-state NMR or temperature-dependent XRD to assess thermal motion .

Advanced: What strategies mitigate regioselectivity challenges during pyrazole or thiophene functionalization?

Methodological Answer:

Regioselectivity in pyrazole derivatives is influenced by steric hindrance and electronic effects. For example:

- Methyl groups at the 1,5-positions of pyrazole direct electrophiles to the less hindered 3-position.

- Thiophene functionalization may require protecting groups (e.g., trimethylsilyl) to control substitution at the 2- or 5-position.

- Microwave-assisted synthesis or transition-metal catalysts (e.g., Pd) improve selectivity in cross-coupling reactions .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Column chromatography : Using silica gel with gradients of ethyl acetate/hexane to separate polar byproducts.

- Recrystallization : Slow evaporation from solvents like methanol/dichloromethane (1:1) to obtain high-purity single crystals.

- Washing protocols : Sequential washes with brine and NaHCO₃ to remove acidic or basic impurities .

Advanced: How does substituent positioning on the pyrazole ring affect intermolecular interactions?

Methodological Answer:

Substituents like methyl groups at the 1,5-positions induce steric repulsion, rotating the pyrazole ring relative to the thiophene moiety (dihedral angles ~64–80°). This rotation impacts crystal packing, solubility, and potential ligand-protein interactions. Computational docking studies (e.g., AutoDock) can correlate steric parameters with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.